molecular formula C₁₄H₂₂O₇ B1140570 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose CAS No. 38166-65-3

3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose

Cat. No. B1140570
CAS RN: 38166-65-3
M. Wt: 302.32
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose typically involves intricate procedures that may include acetonation, isopropylidenation, and selective functional group transformations. For example, the synthesis of trans-fused 3,6-anhydro-hexofuranoses illustrates the complexity of creating such structures, requiring careful manipulation of the carbohydrate's functional groups to achieve the desired configuration and protecting groups (Reckendorf, Schultz, & Kreimeier, 1994).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose has been determined by X-ray diffraction, revealing detailed insights into their three-dimensional conformation. Such analyses often uncover the presence of distinct ring distortions and the impact of substituents on the overall molecular geometry, providing essential information for understanding their reactivity and physical properties (Hoogendorp, Kok, & Romers, 1983).

Chemical Reactions and Properties

This compound's chemical properties are characterized by its reactivity in various synthesis reactions, such as glycosylation, where it serves as a precursor or intermediate. The presence of acetyl and isopropylidene groups offers protection to the carbohydrate moiety during chemical transformations, enabling selective modifications and the synthesis of complex oligosaccharides (Ning & Kong, 2001).

Physical Properties Analysis

The physical properties of 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthetic chemistry. These properties are influenced by the molecular structure and the presence of specific functional groups, affecting their behavior in different solvents and under various temperatures (Gelas & Horton, 1979).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, are central to understanding the compound's role in synthetic pathways. The acetyl and isopropylidene groups play a vital role in protecting the furanose ring during chemical reactions, allowing for selective deprotection and modification to synthesize desired products (Sacui, Zeller, & Norris, 2008).

Scientific Research Applications

Synthesis of Complex Carbohydrates

3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose plays a crucial role in the synthesis of complex carbohydrates. For example, it has been used as a glycosyl acceptor in the regio- and stereospecific synthesis of 5-O-(alpha-D-arabinofuranosyl)-6-O-(beta-D-galactofuranosyl)-D-galactofuranose, a component of the Mycobacterium tuberculosis cell wall (Wang & Ning, 2003).

Development of Oligosaccharides

It also serves as a starting material for the synthesis of 3,6-branched galacto-oligosaccharides. These oligosaccharides, found in arabinogalactans from plants, are synthesized using methods particularly suited for their regio- and stereoselective formation (Ning, Wang, & Yi, 2002).

Lipopolysaccharide Synthesis

This compound is also instrumental in synthesizing the repeating unit of the backbone structure of the O-antigenic polysaccharide in the lipopolysaccharide (LPS) of the genus Klebsiella, which is significant for understanding bacterial cell wall structures (Wang, Zhang, & Ning, 2003).

Synthesis of Sugar Derivatives

Additionally, this compound is used in the synthesis of various sugar derivatives. For instance, its derivative has been utilized in the synthesis of 1,6-epithio-hexofuranoses, contributing to the development of novel carbohydrate-based compounds (Hughes & Todhunter, 2000).

Glycopeptide Libraries

Moreover, derivatives of this compound are used as building blocks for glycopeptide libraries, playing a significant role in bioconjugate chemistry and the development of biologically active compounds (Katritzky, Angrish, & Narindoshvili, 2007).

properties

IUPAC Name

[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8?,9-,10+,11?,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDRLZSJSWQPS-AUCPDYOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose

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